Alr2-IN-1
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Overview
Description
ALR2-IN-1 is a potent and selective inhibitor of aldose reductase 2, an enzyme involved in the polyol pathway that converts glucose to sorbitol. This compound has shown significant potential in the treatment of diabetic complications, particularly diabetic peripheral neuropathy, by inhibiting the accumulation of sorbitol which can cause osmotic and oxidative stress .
Preparation Methods
The synthetic route typically involves the use of thiazoline derivatives, which are then modified through a series of reactions including alkylation, acylation, and cyclization . Industrial production methods focus on optimizing these reactions to achieve high yields and purity, often employing automated synthesis and purification techniques .
Chemical Reactions Analysis
ALR2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature . The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or reduce its inhibitory activity .
Scientific Research Applications
ALR2-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ALR2-IN-1 involves the inhibition of aldose reductase 2, an enzyme that catalyzes the reduction of glucose to sorbitol in the presence of NADPH as a cofactor . By inhibiting this enzyme, this compound prevents the accumulation of sorbitol, which can cause osmotic and oxidative stress, leading to cellular damage and diabetic complications . The molecular targets of this compound include the active site of aldose reductase 2, where it binds and inhibits the enzyme’s activity .
Comparison with Similar Compounds
ALR2-IN-1 is unique among aldose reductase inhibitors due to its high selectivity and potency. Similar compounds include:
Epalrestat: Another aldose reductase inhibitor used in the treatment of diabetic neuropathy, but with a different chemical structure and lower selectivity.
Sorbinil: An older aldose reductase inhibitor with a similar mechanism of action but higher toxicity and lower efficacy.
Fidarestat: A newer aldose reductase inhibitor with improved selectivity and potency, but still not as effective as this compound.
This compound stands out due to its superior selectivity for aldose reductase 2 over other related enzymes, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C16H17N3O2S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H17N3O2S/c1-11-6-7-15(20)12(8-11)10-17-19-16(22)18-13-4-3-5-14(9-13)21-2/h3-10,20H,1-2H3,(H2,18,19,22)/b17-10+ |
InChI Key |
YVXUMITTYYQGMP-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=S)NC2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=S)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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